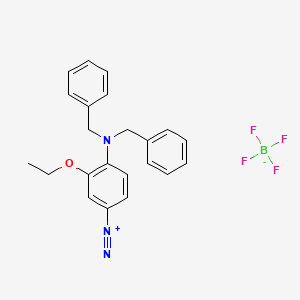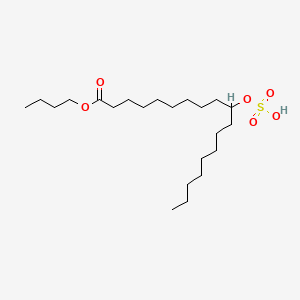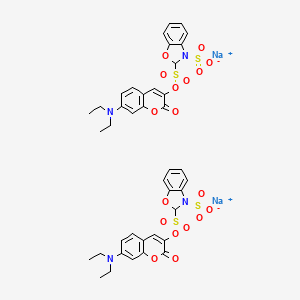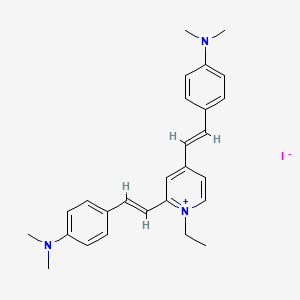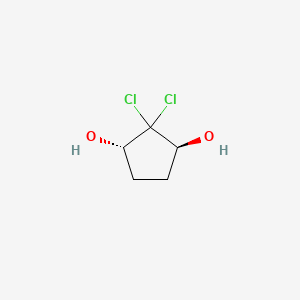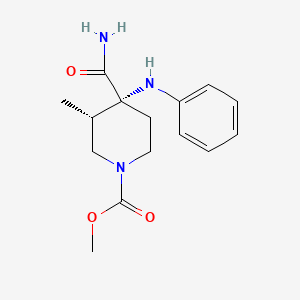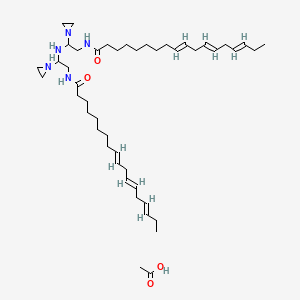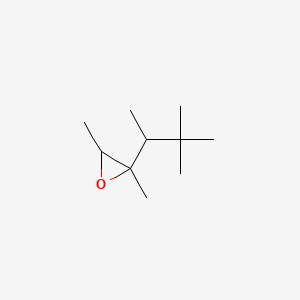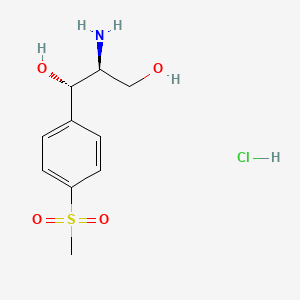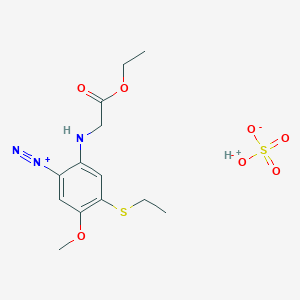
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate is a complex organic compound with a diazonium functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by the introduction of the ethoxycarbonyl and ethylthio groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
科学研究应用
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The ethoxycarbonyl and ethylthio groups may also contribute to the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
2-((Methylamino)carbonyl)hydrazinecarboxylate: Similar in structure but lacks the diazonium group.
2-(2-(Methylamino)ethoxy)ethan-1-ol: Contains a different functional group arrangement.
2-Aminoethyl hydrogen sulfate: Shares some structural similarities but differs in functional groups.
Uniqueness
2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
29389-51-3 |
|---|---|
分子式 |
C13H19N3O7S2 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[(2-ethoxy-2-oxoethyl)amino]-4-ethylsulfanyl-5-methoxybenzenediazonium;hydron;sulfate |
InChI |
InChI=1S/C13H18N3O3S.H2O4S/c1-4-19-13(17)8-15-9-7-12(20-5-2)11(18-3)6-10(9)16-14;1-5(2,3)4/h6-7,15H,4-5,8H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
DLIAXBMFKXMGPL-UHFFFAOYSA-M |
规范 SMILES |
[H+].CCOC(=O)CNC1=CC(=C(C=C1[N+]#N)OC)SCC.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


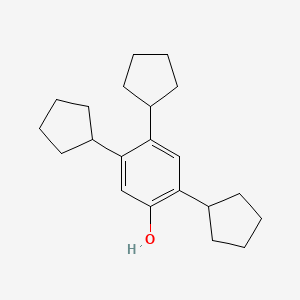
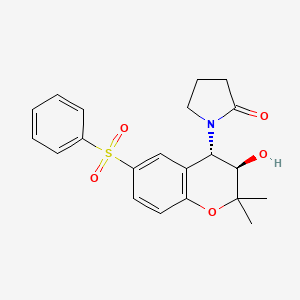
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
